2-Methyl-N-nitrosothiazolidine-4-carboxylic acid

Descripción general

Descripción

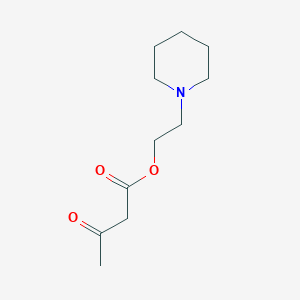

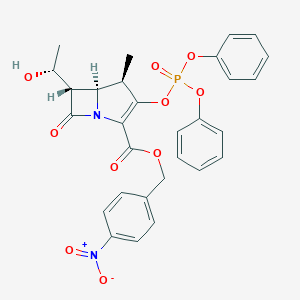

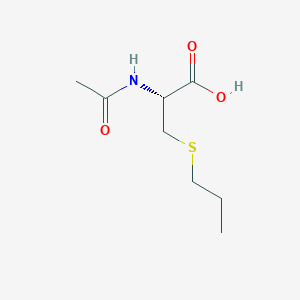

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid (NTCA) is a sulfur-containing nitrosamine that has been detected in human urine. It's interesting to note that while NTCA is considered non-carcinogenic, its precursor or related compounds may have carcinogenic potential (Rosenkranz & Klopman, 1987).

Synthesis Analysis

The synthesis of NTCA involves the reaction of formaldehyde with cysteine, which can occur both in vivo and in vitro (Ohshima et al., 1983). This process results in the formation of thiazolidine 4-carboxylic acid, the amine precursor, which is then easily nitrosated.

Molecular Structure Analysis

NTCA has been identified and characterized in human urine through various separative procedures and comparison with authentic material (Ohshima et al., 1984).

Chemical Reactions and Properties

NTCA may undergo metabolic conversion to N-nitrosothiazolidine (NTHZ), a compound present in food products and predicted to be carcinogenic (Rosenkranz & Klopman, 1987). This highlights the potential health risks associated with NTCA and its derivatives.

Physical Properties Analysis

The physical properties of NTCA, such as its solubility, melting point, and other physicochemical characteristics, were not directly reported in the available literature. However, its identification in urine samples suggests it is soluble in aqueous solutions.

Chemical Properties Analysis

NTCA's reactivity, particularly its potential for nitrosation, indicates its ability to form under certain biological conditions. Its formation in human urine suggests that it can be synthesized endogenously as a result of exposure to precursors like formaldehyde and nitrite/nitrate (Ohshima et al., 1983).

Aplicaciones Científicas De Investigación

Detection in Human Urine : Ohshima et al. (1983) identified N-nitrosothiazolidine 4-carboxylic acid (NTCA) as a new N-nitroso compound in human urine. This discovery suggests its potential utility in monitoring exposure to precursors like formaldehyde and NO-3/NO-2 (Ohshima, Friesen, O'neill, & Bartsch, 1983).

Carcinogenic Potential : Rosenkranz and Klopman (1987) predicted that NTCA is non-carcinogenic, contrasting with N-nitrosothiazolidine (NTHZ), which is predicted to be carcinogenic. NTCA might metabolize to NTHZ (Rosenkranz & Klopman, 1987).

Presence in Smoked Bacon : Massey et al. (1985) identified a new involatile N-nitroso compound, 2-(hydroxymethyl)-3-nitrosothiazolidine-4-carboxylic acid, in smoked bacon. They used chromatography, capillary gas chromatography, and mass spectrometry for this identification (Massey et al., 1985).

Excretion in Human Urine : Ohshima et al. (2004) found that NTCA and its 2-methyl derivative (NMTCA) are frequently detected in human urine, with higher levels in smokers than nonsmokers (Ohshima et al., 2004).

Mutagenicity Studies : Umano et al. (1984) showed that 2-hydroxyalkyl-N-nitrosothiazolidines vary in mutagenicity in Salmonella typhimurium strains. Certain compounds like HMNT and PHPNT demonstrated clear dose-response mutagenicity (Umano, Shibamoto, Fernando, & Wei, 1984).

Synthesis Study : Cragin and Shibamoto (1989) successfully synthesized 2-14C-N-nitrosothiazolidine with high purity and yield, which required a low injection port temperature to prevent denitrosation (Cragin & Shibamoto, 1989).

Bacterial Formation in Stomach : Calmels et al. (1991) found that nitrosation-proficient bacteria can increase the formation of NTCA in the rat stomach, particularly in conditions of omeprazole-induced achlorhydria (Calmels, Béréziat, Ohshima, & Bartsch, 1991).

Role of Cysteine in Human Urine : O'Neill and Ohshima (1987) discussed how cysteine acts both as a precursor to thiazolidine 4-carboxylic acids in human urine and as a potential inhibitor of endogenous N-nitrosation, indicating a protective role of thiol functions in dietary constituents (O'neill & Ohshima, 1987).

Propiedades

IUPAC Name |

2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENHCEGSGRQUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908540 | |

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |

CAS RN |

103659-08-1 | |

| Record name | 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)